4-bromo-1-methyl-1H-Indole-7-carboxylic acid
CAS No.:
Cat. No.: VC17202918
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8BrNO2 |
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Molecular Weight | 254.08 g/mol |
IUPAC Name | 4-bromo-1-methylindole-7-carboxylic acid |
Standard InChI | InChI=1S/C10H8BrNO2/c1-12-5-4-6-8(11)3-2-7(9(6)12)10(13)14/h2-5H,1H3,(H,13,14) |
Standard InChI Key | IVPFBWIPXSPSQT-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC2=C(C=CC(=C21)C(=O)O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The indole core of 4-bromo-1-methyl-1H-indole-7-carboxylic acid consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:
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Bromine at the 4-position, which enhances electrophilic substitution reactivity .
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Methyl group at the 1-position, influencing steric and electronic properties .
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Carboxylic acid at the 7-position, enabling hydrogen bonding and salt formation .
The SMILES notation for this compound is , and its InChIKey is .
Comparative Analysis with Analogues
Table 1 compares 4-bromo-1-methyl-1H-indole-7-carboxylic acid with structurally related compounds:
The methyl ester derivative (Table 1, row 3) serves as a precursor for synthesizing the carboxylic acid via hydrolysis .
Synthesis and Manufacturing
Patent-Based Synthetic Routes
While no direct synthesis of 4-bromo-1-methyl-1H-indole-7-carboxylic acid is documented, the preparation of its positional isomer (4-bromo-7-methylindole-2-carboxylic acid) offers a template . Key steps include:
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Condensation: Reacting 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate in ethanol.
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Cyclization: Using anhydrous zinc chloride in ethylene glycol at 160°C under nitrogen .
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Hydrolysis: Treating the ethyl ester intermediate with NaOH or KOH to yield the carboxylic acid .
Adapting this method for the 7-carboxylic acid variant would require adjusting starting materials to introduce the methyl group at the 1-position.
Reaction Optimization
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Catalyst: Zinc chloride (0.288 mol per 0.144 mol substrate) achieves 59.9–66.1% cyclization yields .
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Solvent Systems: Ethylene glycol (bp 196–198°C) enables high-temperature cyclization without decomposition .
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Hydrolysis Conditions: 10% NaOH in ethanol at room temperature provides 76% yield of the carboxylic acid .
Physicochemical Properties
Thermal Characteristics
Data extrapolated from analogs suggest:
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Melting Point: ~196–198°C (based on hydrolysis products of similar esters) .
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Boiling Point: Estimated 455.8±30.0°C at 760 mmHg (analogous to 4-bromo-1H-indole-7-carboxylic acid) .
Spectroscopic Data
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NMR: Expected signals include a singlet for the methyl group (~δ 3.7 ppm) and a deshielded carboxylic acid proton (~δ 12–14 ppm) .
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MS: Predicted molecular ion peak at m/z 252.97 ([M]⁺) with fragmentation patterns consistent with bromine loss .
Applications and Biological Relevance
Pharmaceutical Intermediate
Indole derivatives are pivotal in drug discovery. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups, while the carboxylic acid enables amide bond formation . Potential targets include:
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Kinase Inhibitors: Structural similarity to ATP-binding site inhibitors.
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Anticancer Agents: Brominated indoles exhibit cytotoxicity via DNA intercalation .
Material Science
The planar indole core and electron-withdrawing groups make this compound a candidate for organic semiconductors or luminescent materials .
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